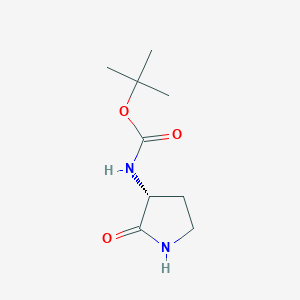

(R)-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate

Description

(R)-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate (CAS: 92235-34-2) is a chiral carbamate derivative featuring a pyrrolidinone ring core substituted with a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry, as a building block for introducing stereochemical complexity or as an intermediate in drug development . Its stereochemical integrity (R-configuration) and stability under basic conditions make it valuable for multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWCHAUBYVZILO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate typically involves the reaction of ®-2-oxopyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

The (S)-enantiomer of this compound, (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate (CAS: 858515-65-8), shares identical molecular formula and functional groups but differs in stereochemistry. The R- and S-enantiomers exhibit distinct biological activities and synthetic applications due to their mirror-image configurations. For example, the S-enantiomer is reported to display higher affinity in certain enzyme inhibition assays, highlighting the critical role of stereochemistry in pharmacological interactions .

Table 1: Enantiomer Comparison

| Compound | CAS Number | Configuration | Key Applications |

|---|---|---|---|

| (R)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate | 92235-34-2 | R | Chiral intermediates, peptide synthesis |

| (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate | 858515-65-8 | S | Enzyme inhibition studies |

Carbamate Derivatives with Varying Protecting Groups

Replacing the tert-butyl group with alternative protecting groups alters solubility, stability, and reactivity. For instance, (R)-benzyl 2-oxopyrrolidin-3-ylcarbamate (CAS: 92235-34-2) substitutes the Boc group with a benzyloxycarbonyl (Cbz) group. The benzyl group offers orthogonal protection strategies but is more labile under hydrogenolysis conditions compared to the acid-stable Boc group .

Table 2: Protecting Group Comparison

| Compound | Protecting Group | Stability (pH) | Cleavage Conditions |

|---|---|---|---|

| This compound | Boc | Stable in base | Acid (e.g., TFA) |

| (R)-benzyl 2-oxopyrrolidin-3-ylcarbamate | Cbz | Base-sensitive | Hydrogenolysis (H₂/Pd-C) |

Structural Analogues with Modified Ring Systems

Compounds with similar carbamate functionalities but differing in ring size or substituents demonstrate how structural changes impact physicochemical properties. For example:

- tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 167298-40-0) replaces the pyrrolidinone ring with a cyclopentane ring, reducing ring strain but increasing hydrophobicity .

- tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 497861-77-5) features a linear ketone chain, enhancing conformational flexibility .

Table 3: Ring System Comparison

| Compound | Core Structure | Similarity Score* | Key Properties |

|---|---|---|---|

| This compound | Pyrrolidinone | 1.00 | High stereochemical rigidity |

| tert-Butyl (3-oxocyclopentyl)carbamate | Cyclopentane | 0.98 | Lower ring strain, hydrophobic |

| tert-Butyl (4-oxobutan-2-yl)carbamate | Linear ketone chain | 0.89 | Flexible backbone |

*Similarity scores based on structural alignment algorithms .

Research Findings and Practical Implications

- Synthetic Utility : The Boc group in this compound enables high-yielding reactions (e.g., 83% yield in coupling reactions, as seen in ), outperforming benzyl-protected analogues in acidic conditions .

- Spectroscopic Signatures : ¹H NMR data for related compounds (e.g., δ 1.4 ppm for tert-butyl protons) confirm the Boc group’s electronic shielding effects, distinct from benzyl (δ 5.1 ppm for CH₂Ph) or cyclopropane (δ 1.2 ppm) signals .

- Thermal Stability: Derivatives like tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate () exhibit higher melting points (131–133°C) due to fused aromatic systems, contrasting with the lower thermal stability of pyrrolidinone-based carbamates .

Biological Activity

(R)-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate is a chiral compound that has garnered attention in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C_{11}H_{18}N_{2}O_{3} and a molecular weight of 218.27 g/mol. Its structure features a pyrrolidine ring with a carbonyl and carbamate functional group, which is crucial for its interactions with biological targets.

This compound acts primarily as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways. Its interactions are significant for understanding its potential therapeutic applications, particularly in drug development targeting G protein-coupled receptors (GPCRs) and other relevant biological systems.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Modulation : It may modulate the activity of receptors involved in critical cellular functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cellular targets. Notably, it has been evaluated for its effects on metabolic stability and enzyme interactions.

Table 1: Biological Activity Overview

| Study Type | Target | Activity Observed | Reference |

|---|---|---|---|

| In Vitro | Enzyme X | Inhibition observed | |

| In Vitro | GPCR Y | Modulation of receptor activity | |

| Metabolic Stability | Human Liver Microsomes | Moderate stability; oxidation noted |

Case Studies

- Synthesis and Evaluation : A study focused on the synthesis of this compound as a precursor for drug candidates targeting GPCRs. The results indicated that the compound could effectively mimic natural ligand interactions, enhancing its potential as a therapeutic agent.

- Metabolic Stability Assessment : Research comparing this compound with analogs revealed that modifications to the tert-butyl group significantly impacted metabolic stability. Replacing the tert-butyl group with alternative structures improved overall stability in vitro, suggesting avenues for further optimization in drug design .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound is highlighted when compared to similar compounds. The following table summarizes key analogs:

Table 2: Comparison of Structural Analogues

| Compound Name | Similarity Index | Notes |

|---|---|---|

| (S)-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate | 1.00 | Enantiomer with opposite chirality |

| tert-butyl (2-oxopiperidin-3-yl)carbamate | 0.93 | Contains a piperidine ring |

| (R)-Tert-butyl (2-oxopiperidin-3-yl)carbamate | 0.93 | Chiral piperidine derivative |

| tert-butyl (5-oxopyrrolidin-3-yl)carbamate | 0.91 | Different position of the carbonyl group |

Q & A

Q. What are the optimal synthetic routes for (R)-Tert-butyl 2-oxopyrrolidin-3-ylcarbamate, considering stereochemical control?

Methodological Answer: The synthesis typically involves carbamate protection of the pyrrolidinone scaffold. Key steps include:

- Stereoselective amination : Use of chiral auxiliaries or enantioselective catalysts to control the (R)-configuration at the stereocenter.

- Carbamate formation : Reaction of the amine intermediate with tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C .

- Purification : Column chromatography or recrystallization to isolate the enantiopure product. X-ray crystallography is recommended to confirm stereochemistry, as demonstrated in studies of related tert-butyl carbamates .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrrolidinone carbonyl (δ ~170–175 ppm) .

- HPLC with chiral columns : To verify enantiopurity (e.g., Chiralpak AD-H or OD-H columns) .

- Mass spectrometry (HRMS) : For molecular weight confirmation (expected MW: 228.28 g/mol for the core structure; exact mass varies with substituents) .

- X-ray crystallography : To resolve ambiguities in stereochemistry and intermolecular interactions, as applied in studies of tert-butyl carbamate derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Steric hindrance : The tert-butyl group impedes nucleophilic attack at the carbamate carbonyl, favoring selective reactions at less hindered sites (e.g., pyrrolidinone oxygen). This is critical in designing regioselective alkylation or acylation protocols .

- Electronic effects : The electron-donating tert-butyl group stabilizes adjacent carbamate carbonyls via hyperconjugation, reducing electrophilicity. Computational studies (DFT) or Hammett analysis can quantify this effect .

- Solubility impact : The hydrophobic tert-butyl group reduces solubility in polar solvents, necessitating optimized solvent systems (e.g., THF/water mixtures) for reactions .

Q. How can statistical experimental design optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Factorial design : Use a 2^k factorial approach to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, in epoxidation studies of related compounds, factors like Mo(CO)₆ catalyst concentration and reaction time were optimized using response surface methodology .

- Controlled variables : Prioritize parameters affecting yield and enantioselectivity, such as reaction temperature (0°C vs. room temperature) and base strength (DMAP vs. weaker bases) .

- Data analysis tools : Employ software like Minitab or JMP to identify significant interactions and predict optimal conditions.

Q. How should researchers resolve contradictions in reaction yields reported across different synthetic methods?

Methodological Answer:

- Reproducibility checks : Verify purity of starting materials (e.g., tert-butyl dicarbonate) and moisture control, as hydrolysis of Boc groups can skew yields .

- Catalyst comparison : Test alternative catalysts (e.g., DMAP vs. 4-pyrrolidinopyridine) to assess their impact on carbamate formation efficiency .

- Side-product analysis : Use LC-MS or GC-MS to detect byproducts (e.g., tert-butyl alcohol from Boc deprotection) that may reduce yields .

Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidinone ring?

Methodological Answer:

- Protecting group selection : Use temporary protecting groups (e.g., Fmoc) for the carbamate during ring functionalization, then deprotect under mild conditions (piperidine in DMF) .

- Microwave-assisted synthesis : Enhance reaction rates in sterically challenging substitutions by applying microwave irradiation (e.g., 100°C, 30 min) .

- Bulky base utilization : Employ hindered bases like DIPEA to minimize undesired side reactions at hindered sites .

Q. How can computational modeling predict the compound’s behavior in chiral environments?

Methodological Answer:

- Molecular docking : Simulate interactions with chiral catalysts (e.g., Jacobsen’s catalyst) to predict enantioselectivity in asymmetric reactions .

- DFT calculations : Analyze transition states to identify steric or electronic barriers in nucleophilic additions or ring-opening reactions .

- Solvent modeling : Use COSMO-RS to optimize solvent systems for crystallization or catalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.